molecular formula C10H8BrN3O B1273474 3-[(5-Bromopyrimidin-2-yl)oxy]aniline CAS No. 111986-67-5

3-[(5-Bromopyrimidin-2-yl)oxy]aniline

Cat. No. B1273474
M. Wt: 266.09 g/mol
InChI Key: FPUBXWSYDNKOQY-UHFFFAOYSA-N
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Description

The compound "3-[(5-Bromopyrimidin-2-yl)oxy]aniline" is a chemical that is derived from the bromination of pyrimidine and aniline derivatives. It is a part of a broader class of compounds that have been synthesized for various applications in chemical research and pharmaceutical development.

Synthesis Analysis

The synthesis of related bromopyrimidine compounds has been demonstrated through the use of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions. This method allows for the efficient synthesis of many substituted pyrimidine compounds by reacting with a range of arylboronic acids and alkynylzincs . Additionally, the synthesis of bromo-substituted indole derivatives has been achieved using 4-bromo aniline as a starting material through Japp-Klingemann and Fischer indole cyclization reactions . These methods provide a foundation for the synthesis of "3-[(5-Bromopyrimidin-2-yl)oxy]aniline" by indicating potential pathways for introducing bromine and other substituents onto the pyrimidine ring.

Molecular Structure Analysis

While the specific molecular structure analysis of "3-[(5-Bromopyrimidin-2-yl)oxy]aniline" is not detailed in the provided papers, the general structure can be inferred from the name. The compound likely consists of a pyrimidine ring substituted with a bromine atom at the 5-position and an aniline group attached via an ether linkage (oxy) at the 2-position. The molecular structure of such compounds is crucial as it can influence the reactivity and potential applications of the molecule.

Chemical Reactions Analysis

The chemical reactions involving brominated pyrimidine and aniline derivatives can be complex. The provided papers do not directly discuss the reactions of "3-[(5-Bromopyrimidin-2-yl)oxy]aniline," but they do provide insight into the reactivity of similar brominated compounds. For instance, the oxidative bromination of aniline derivatives has been described, which involves the use of a brominating mixture to introduce bromine atoms onto the aniline ring . This reaction is relevant as it could potentially be applied to the synthesis or further functionalization of "3-[(5-Bromopyrimidin-2-yl)oxy]aniline."

Physical and Chemical Properties Analysis

Scientific Research Applications

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

Future Directions

The future directions for the use and study of “3-[(5-Bromopyrimidin-2-yl)oxy]aniline” are not specified in the available sources. Its applications could potentially be explored in various fields of research, including life science, material science, and chemical synthesis .

properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUBXWSYDNKOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Bromopyrimidin-2-yl)oxy]aniline

CAS RN

111986-67-5
Record name 3-[(5-bromopyrimidin-2-yl)oxy]aniline
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